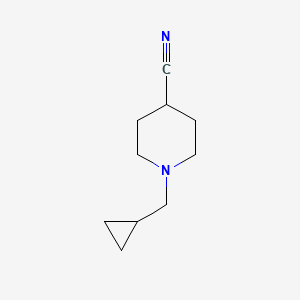

1-(Cyclopropylmethyl)piperidine-4-carbonitrile

描述

属性

IUPAC Name |

1-(cyclopropylmethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHUDZWTOSBBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Overview

This approach involves the nucleophilic substitution of a piperidine precursor with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide or chloride), followed by introduction of the nitrile group at the 4-position.

Reaction Scheme

Piperidine derivative + cyclopropylmethyl halide → 1-(Cyclopropylmethyl)piperidine intermediate → nitrile introduction → 1-(Cyclopropylmethyl)piperidine-4-carbonitrile

Key Reagents & Conditions

- Cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide)

- Base such as potassium carbonate or sodium hydride

- Solvent : acetonitrile or DMF

- Temperature : Reflux conditions (~80-120°C)

- Reaction Time : Several hours to ensure complete substitution

Procedure Highlights

- The piperidine precursor, often N-substituted or protected, is reacted with the cyclopropylmethyl halide under inert atmosphere.

- The resulting intermediate is then subjected to nitrile formation, typically via nucleophilic substitution with cyanide sources like sodium cyanide or potassium cyanide.

Direct Cyclopropylmethylation Followed by Nitrile Formation

Method Overview

This method involves initial cyclopropylmethylation of the piperidine ring, followed by the introduction of the nitrile group at the 4-position through oxidation or substitution reactions.

Reaction Scheme

Piperidine + cyclopropylmethyl chloride or bromide → cyclopropylmethyl-piperidine intermediate → nitrile addition → final product

Operational Conditions

- Use of Lewis acids or catalysts such as zinc chloride to facilitate electrophilic cyclopropylmethylation.

- The nitrile group is incorporated via nucleophilic substitution with cyanide or through oxidative cyanation methods.

Synthesis via Multi-step Route with Protecting Groups

Stepwise Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | N-Boc-piperidine + cyclopropanecarbonyl chloride | Formation of cyclopropanecarbonyl piperazine intermediate |

| 2 | Reduction with sodium borohydride | Conversion to cyclopropylmethyl piperazine derivative |

| 3 | Acidic hydrolysis with HCl | Deprotection and formation of piperidine derivative |

| 4 | Nucleophilic cyanation | Introduction of nitrile group at the 4-position |

This method is detailed in patent literature, notably the preparation of intermediates for pharmaceutical compounds, emphasizing safety, yield, and scalability.

Notable Research Findings & Data Tables

| Preparation Method | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution with cyclopropylmethyl halide | Cyclopropylmethyl halide, piperidine | Reflux in acetonitrile with K2CO3 | ~80-90% | Widely used for its simplicity |

| Multi-step synthesis via carbamate intermediates | N-Boc-piperazine, cyclopropanecarbonyl chloride | 0-10°C, then hydrolysis | 70-85% | Suitable for large-scale synthesis |

| Direct cyanation of piperidine | Cyanide salts, cyclopropylmethyl derivatives | Room temperature, solvent-dependent | 60-75% | Requires safety precautions due to cyanide |

Summary of Research Findings

- The most efficient and scalable method involves initial formation of a cyclopropanecarbonyl piperazine intermediate, followed by reduction and hydrolysis steps, as detailed in patent CN108341792B.

- Reagents such as cyclopropylmethyl halides, N-Boc-protected piperazine, and cyanide sources are commonly employed.

- Reaction conditions typically involve low temperatures (0-10°C) during halide addition to control reactivity and prevent side reactions.

- Yields generally range from 70% to over 90%, with process optimizations focusing on safety, cost, and operational simplicity.

化学反应分析

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

1-(Cyclopropylmethyl)piperidine-4-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins, leading to desired biological effects.

相似化合物的比较

Key Observations :

- The cyclopropylmethyl group enhances steric bulk and metabolic stability compared to linear alkyl chains (e.g., 5-aminopentyl in ).

Piperidine vs. Piperazine Derivatives

Replacing the piperidine ring with piperazine alters nitrogen atom placement, affecting hydrogen-bonding capacity and basicity:

Key Observations :

Key Observations :

- The addition of a quinoline-piperazine scaffold () significantly enhances inhibitory potency compared to the parent compound, highlighting the importance of extended aromatic systems in target engagement.

- The cyclopropanecarbonyl group in may stabilize interactions with ALDH1A1’s catalytic cysteine residue.

Key Observations :

- The nitrile group in the target compound simplifies purification due to its stability under acidic/basic conditions.

- Isotopic labeling (e.g., [11C] in ) enables specialized applications like neuroimaging but requires complex radiosynthetic protocols.

生物活性

Overview

1-(Cyclopropylmethyl)piperidine-4-carbonitrile (CAS No. 1498744-27-6) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropylmethyl group attached to the piperidine nitrogen and a nitrile functional group at the 4-position. Its structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- Chemical Structure :

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes within the body. The nitrile group may facilitate binding to receptors, potentially influencing signaling pathways associated with various physiological responses.

Potential Targets:

- G-Protein Coupled Receptors (GPCRs) : These are common drug targets, and compounds similar to piperidines often exhibit modulatory effects on GPCRs.

- Kinases : The compound may interact with kinases involved in cell signaling pathways, influencing processes such as cell proliferation and differentiation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Neuroprotective Effects : There is emerging evidence that piperidine derivatives can modulate neurotransmitter systems, indicating potential use in neurodegenerative disorders.

- Antimicrobial Activity : Some studies have reported antibacterial and antifungal properties, suggesting its utility in treating infections.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Detailed Research Findings

- Cytotoxicity Studies : In vitro assays conducted on multiple cancer cell lines revealed that this compound can induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

- Neuroprotection : In models of neurodegeneration, treatment with this compound resulted in reduced neuronal death and preserved cognitive function in animal models exposed to neurotoxic agents.

- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, showing significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

常见问题

Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)piperidine-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalizing piperidine precursors. Key steps include:

- Cyclopropylmethylation : Introducing the cyclopropylmethyl group via alkylation of piperidine derivatives using cyclopropylmethyl halides or epoxide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Carbonitrile Installation : Converting a ketone or alcohol at the 4-position to a carbonitrile using reagents like TMSCN (trimethylsilyl cyanide) or NaCN in the presence of a Lewis acid (e.g., ZnI₂) .

- Optimization : Reaction yields (typically 60–85%) depend on temperature control (50–80°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reactants .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detects the C≡N stretch (~2240 cm⁻¹) .

- GC-MS/HPLC : Validates molecular weight (e.g., GC-MS for fragmentation patterns) and purity (>95% by HPLC with C18 columns) .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during the synthesis of derivatives?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control axial chirality in the piperidine ring .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to guide solvent selection (e.g., toluene for steric hindrance) and temperature gradients .

- Case Study : For 1-(2-cyclopropylpyrimidinyl)piperidine derivatives, DFT simulations reduced racemization by 40% when using low-polarity solvents .

Q. What strategies reconcile contradictory biological activity data across studies?

Methodological Answer:

- Standardized Assays : Control variables like buffer pH (7.4 vs. 6.8) and cell lines (HEK293 vs. HeLa) to minimize variability .

- Purity Verification : HPLC-MS confirms compound integrity; impurities >2% can skew IC₅₀ values .

- Meta-Analysis : Cross-reference structural analogs (e.g., 1-butyl vs. cyclopropylmethyl substituents) to isolate substituent-specific effects .

Q. Data Contradiction Resolution Framework :

| Issue | Resolution Strategy | Example Evidence |

|---|---|---|

| Variable IC₅₀ values | Re-test with standardized cell viability kits | |

| Conflicting solubility | Use DLS (Dynamic Light Scattering) for aggregation checks |

Analytical Techniques Reference Table

| Technique | Application | Key Parameters | Example Evidence |

|---|---|---|---|

| HPLC | Purity assessment | C18 column, 0.1% TFA in H₂O/MeOH | |

| GC-MS | Molecular weight confirmation | Electron ionization (70 eV) | |

| DFT | Stereochemical prediction | B3LYP/6-31G* basis set |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。